(7-Methoxychroman-3-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
885271-80-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
7-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C11H15NO2/c1-12-9-5-8-3-4-10(13-2)6-11(8)14-7-9/h3-4,6,9,12H,5,7H2,1-2H3 |
InChI Key |
CIBNHDQUUIGNAH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(CO2)CN)C=C1 |
Canonical SMILES |
CNC1CC2=C(C=C(C=C2)OC)OC1 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methoxychroman 3 Yl Methanamine and Its Analogues
Retrosynthetic Pathways for the (7-Methoxychroman-3-yl)methanamine Core Structure
A retrosynthetic analysis of this compound dissects the molecule into simpler, more readily available starting materials. The primary disconnection occurs at the C3-methanamine bond, suggesting a precursor such as a C3-carboxaldehyde, C3-nitrile, or C3-amide derivative of the 7-methoxychroman (B1642251) core. These functional groups can then be converted to the desired aminomethyl group through reductive amination, nitrile reduction, or amide reduction, respectively.
Another key disconnection breaks the dihydropyran ring of the chroman system. This typically involves an ether linkage and a carbon-carbon bond, pointing towards precursors like a suitably substituted phenol (B47542) and an α,β-unsaturated aldehyde or its equivalent. For instance, 3-methoxyphenol (B1666288) serves as a logical precursor for the 7-methoxy substituted aromatic ring. The remainder of the molecule can be derived from a three-carbon electrophilic component, such as acrolein or a related synthon.
Established Synthetic Routes to the Chroman Ring System
The synthesis of the chroman ring is a well-established area of organic chemistry, with numerous methods available for constructing this heterocyclic scaffold.
Formation of the Dihydropyran Ring from Precursors
The formation of the dihydropyran ring often commences with a phenol derivative, in this case, 3-methoxyphenol. One common strategy involves the reaction of the phenol with an allylic electrophile. For example, an O-allylation of 3-methoxyphenol, followed by a Claisen rearrangement, can position a three-carbon chain at the C2 position of the phenol. Subsequent intramolecular cyclization would then form the dihydropyran ring.
Alternatively, a direct reaction between 3-methoxyphenol and an α,β-unsaturated aldehyde, such as acrolein, can be employed. This reaction, often catalyzed by an acid or a base, proceeds through a conjugate addition of the phenolic oxygen to the unsaturated system, followed by an intramolecular cyclization to yield the chroman ring.
Cyclization Strategies for Chroman Synthesis
Several cyclization strategies have been developed for the efficient synthesis of the chroman ring system. One of the most prominent is the intramolecular oxa-Michael addition. In this approach, a phenol bearing a tethered α,β-unsaturated carbonyl moiety undergoes an intramolecular conjugate addition of the phenolic hydroxyl group to the electron-deficient double bond, directly forming the chroman ring.
Another powerful method is the intramolecular Mitsunobu reaction. This involves a phenol with a diol at the ortho position. The Mitsunobu reaction conditions facilitate the selective formation of the ether linkage to generate the dihydropyran ring. Furthermore, transition-metal-catalyzed cyclizations, such as palladium-catalyzed intramolecular O-allylation of phenols, have also proven to be effective for constructing the chroman scaffold.
Introduction and Functionalization of the Methanamine Moiety at the C3 Position
The introduction of the methanamine group at the C3 position of the pre-formed chroman ring is a critical step in the synthesis of this compound.
Strategies for Carbon-Nitrogen Bond Formation
A variety of methods can be employed to forge the carbon-nitrogen bond at the C3 position. A common precursor is a chroman-3-carboxylic acid or its corresponding ester. This can be converted to an amide, which is then reduced to the desired methanamine using a reducing agent like lithium aluminum hydride.
Alternatively, a chroman-3-carbonitrile (B1626236) can serve as a key intermediate. The nitrile group can be introduced through various methods, such as the nucleophilic substitution of a suitable leaving group at the C3 position with a cyanide salt. Subsequent reduction of the nitrile, typically with hydrogen and a catalyst or a metal hydride, affords the target methanamine. Another approach involves the introduction of a nitromethyl group at the C3 position, which can then be reduced to the aminomethyl functionality.
Stereoselective Approaches for Chiral Methanamine Introduction
The development of stereoselective methods for the introduction of the methanamine group is crucial for accessing enantiomerically pure forms of this compound. One strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a chroman-3-carboxylic acid, directing the subsequent functionalization of the C3 position in a stereoselective manner. After the desired stereochemistry is established, the auxiliary is cleaved to yield the chiral product.
Reductive Amination Protocols for Amine Generation
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). This process involves two key steps: the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine.
The synthesis of this compound can be achieved via the reductive amination of 7-methoxychroman-3-carbaldehyde (B2419240). In this reaction, the aldehyde is treated with a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in an alcohol, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. Several reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity and selectivity.
Commonly used reducing agents for reductive amination include:
Sodium borohydride (B1222165) (NaBH₄): A relatively mild reducing agent.
Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is selective for the reduction of imines in the presence of aldehydes, which can prevent the side reaction of aldehyde reduction. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reducing agent that is often effective for a wide range of substrates, including aliphatic and aromatic aldehydes and various amines. nih.gov It can be used in the presence of acid-sensitive functional groups. nih.gov
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) is another effective method.
The general reaction scheme for the reductive amination of 7-methoxychroman-3-carbaldehyde is presented below:
Scheme 1: General Reductive Amination to form this compound
Where R represents the 7-methoxychroman-3-yl moiety.
A study on the synthesis of a structurally related benzofuran (B130515) derivative, N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}cyclopentanamine, successfully employed reductive amination, highlighting the applicability of this method to similar heterocyclic systems. researchgate.net
Interactive Table: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Limitations |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol or ethanol (B145695) as solvent. | Readily available and inexpensive. | Can also reduce the starting aldehyde if not controlled carefully. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol or ethanol, often with a small amount of acid to facilitate imine formation. | Selective for imines over carbonyls. masterorganicchemistry.com | Toxic cyanide byproduct. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) or tetrahydrofuran (B95107) (THF) as solvent. nih.gov | Mild, highly selective, and applicable to a broad range of substrates. nih.gov | More expensive than other borohydrides. |
| Catalytic Hydrogenation (H₂/catalyst) | Various solvents, pressure of H₂ may vary. | "Green" method with water as the only byproduct. | May reduce other functional groups in the molecule. |
Synthesis of Substituted this compound Derivatives
Further modification of this compound allows for the exploration of structure-activity relationships, potentially leading to compounds with enhanced biological properties. These modifications can be targeted at the methoxy (B1213986) group, the aromatic ring of the chroman system, or the primary amine.
The 7-methoxy group is a common site for modification. The most frequent transformation is demethylation to the corresponding 7-hydroxychroman derivative. This can be achieved using various demethylating agents. For instance, in related flavonoid structures, a combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) has been used to effect the reduction of a chromen-4-one, which may also impact the methoxy group. nih.gov
Conversely, if the synthesis starts from a 7-hydroxychroman precursor, the methoxy group can be introduced via methylation. A common method for this is Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin from its corresponding 7-hydroxy derivative was successfully achieved using dimethyl sulfate. beilstein-journals.orgresearchgate.net
Table: Reagents for Methoxy Group Modification
| Transformation | Reagent | Notes |
|---|---|---|
| O-Demethylation | Boron tribromide (BBr₃) | A powerful and widely used reagent for cleaving aryl methyl ethers. |
| O-Demethylation | Pyridinium hydrochloride | A milder alternative, often requiring high temperatures. |
| O-Methylation | Dimethyl sulfate (DMS), Base (e.g., K₂CO₃) | A common and effective method for methylating phenols. beilstein-journals.orgresearchgate.net |
The aromatic A-ring of the chroman nucleus is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effect of the 7-methoxy group (an ortho-, para-director) and the ether oxygen of the chroman ring will influence the position of substitution, favoring the C6 and C8 positions.
Common functionalization reactions include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.
Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-carbon bonds, although these reactions may be less straightforward on the electron-rich chroman system.
In a study on substituted chroman-4-ones, the introduction of a nitro group at the 6-position was reported. acs.org This demonstrates the feasibility of functionalizing the aromatic ring of the chroman system.
The primary amine of this compound is a key site for derivatization to form secondary or tertiary amines. This can be achieved through several methods:
Reductive Amination: The primary amine can be reacted with another aldehyde or ketone in a second reductive amination step to yield a secondary amine. Repeating this process can lead to a tertiary amine.
N-Alkylation: Direct reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this method can be difficult to control and may lead to over-alkylation.
N-Acylation: Reaction with acyl chlorides or anhydrides produces amides. A series of substituted N-[3-(3-methoxyphenyl)propyl] amides were synthesized to evaluate their binding affinities, showcasing a common derivatization strategy for primary amines. nih.gov
Table: Methods for N-Substitution
| Reaction | Reagents | Product |
|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |
| N-Alkylation | Alkyl Halide (e.g., R-Br), Base | Secondary/Tertiary Amine/Quaternary Ammonium Salt |
| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Amide |
Structural Elucidation and Advanced Characterization of 7 Methoxychroman 3 Yl Methanamine
Spectroscopic Analysis for Structure Confirmation
The definitive identification of (7-Methoxychroman-3-yl)methanamine would rely on a combination of spectroscopic techniques to piece together its molecular structure, functional groups, and atomic connectivity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise structure of this compound.
¹H NMR would be utilized to identify the number of chemically non-equivalent protons, their electronic environments, and their proximity to one another through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons on the chromane (B1220400) ring, the methoxy (B1213986) group protons, and the protons of the methanamine side chain.
¹³C NMR would provide information on the number and types of carbon atoms present in the molecule, including the aromatic, aliphatic, and methoxy carbons.
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, confirming the arrangement of the atoms within the chromane ring system and the attachment of the methanamine group.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy would be employed to identify the characteristic functional groups present in this compound. The FTIR spectrum would be expected to display specific absorption bands corresponding to:
N-H stretching vibrations of the primary amine group.
C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.
C-O stretching of the methoxy group and the ether linkage within the chromane ring.
Aromatic C=C stretching vibrations.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be crucial for determining the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula and serving as a final confirmation of the compound's identity.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating any potential isomers. For this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be utilized to ensure the sample is free from starting materials, byproducts, or other impurities. The choice of column and mobile phase would be optimized to achieve baseline separation of all components.
Stereochemical Determination of this compound Isomers
The carbon atom at the 3-position of the chromane ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers.
Chiral Chromatography
To separate and identify the individual enantiomers, chiral chromatography would be the method of choice. This technique uses a stationary phase that is itself chiral, allowing for the differential interaction with the two enantiomers of this compound. This differential interaction results in different retention times for each enantiomer, enabling their separation and quantification. The development of a successful chiral separation method would be a critical step in the complete characterization of this compound.
X-ray Crystallography
As of the latest literature surveys, there is no publicly available X-ray crystallography data for this compound. The successful growth of single crystals of a quality suitable for X-ray diffraction analysis has not been reported in peer-reviewed literature.
The acquisition of such data would be invaluable for definitively establishing the three-dimensional structure of the molecule in the solid state. It would provide precise measurements of bond lengths, bond angles, and torsional angles, offering unequivocal proof of the compound's conformation. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding, which govern the supramolecular architecture.
Computational and Theoretical Chemistry Studies of 7 Methoxychroman 3 Yl Methanamine
Quantum Mechanical Calculations for Molecular Properties
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and derive various chemical properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust and widely used QM method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a molecule of the size of (7-Methoxychroman-3-yl)methanamine.
Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, often referred to as the ground state structure. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
Electronic Structure Analysis: Once the optimized geometry is obtained, DFT can be used to calculate a wide range of electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
An illustrative summary of potential DFT-calculated properties for this compound is presented in the table below.
Table 1: Illustrative DFT-Calculated Properties (Note: The following data are examples and not from a published study on this specific molecule.)
| Property | Illustrative Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -653.12345 | Represents the total electronic energy at the optimized geometry. |
| HOMO Energy (eV) | -5.89 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | 1.45 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 7.34 | Indicates chemical reactivity and stability. |
| Dipole Moment (Debye) | 2.18 | Measures the overall polarity of the molecule. |
Conformation Analysis and Energy Landscapes
The flexibility of the chroman ring and the rotatable bonds in the methanamine side chain mean that this compound can exist in multiple conformations. A conformation analysis aims to identify the different stable conformers and determine their relative energies. By calculating the energy of the molecule as a function of specific dihedral angles, a potential energy surface (PES) or energy landscape can be constructed. The minima on this landscape correspond to stable or metastable conformers. Understanding the energy differences between these conformers is crucial, as the most populated and likely biologically active conformation is typically the one with the lowest energy.
Molecular Dynamics Simulations for Conformational Flexibility
For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is tracked. Analysis of this trajectory can reveal:
Conformational Sampling: The range of conformations the molecule explores over time.
Hydrogen Bonding: The formation and breaking of hydrogen bonds with surrounding water molecules or within the molecule itself.
Root Mean Square Deviation (RMSD): A measure of the average change in atomic positions over time, indicating the stability of the molecule's structure.
Root Mean Square Fluctuation (RMSF): A measure of the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule.
Table 2: Illustrative MD Simulation Observables (Note: The following data are examples and not from a published study on this specific molecule.)
| Observable | Illustrative Finding | Interpretation |
|---|---|---|
| RMSD of Backbone | Stable at 1.5 Å after 10 ns | The core chroman structure remains stable throughout the simulation. |
| RMSF of Methanamine Group | High fluctuation (3.0 Å) | The side chain is highly flexible and explores a large conformational space. |
| Solvent Accessible Surface Area (SASA) | Average of 250 Ų | Provides a measure of the molecule's exposure to the solvent. |
In Silico Prediction of Potential Biological Targets and Interaction Modes
Computational methods are invaluable for predicting how a molecule might interact with biological targets such as proteins or nucleic acids. These in silico techniques can screen vast libraries of compounds and prioritize candidates for further experimental testing.
Ligand-Based Pharmacophore Modeling
Ligand-based pharmacophore modeling is used when the structure of the biological target is unknown, but a set of molecules with known activity is available. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
While no specific active analogs of this compound are publicly documented for creating a model, a hypothetical pharmacophore for a target that binds this compound might include:
A hydrogen bond donor feature from the primary amine (-NH2).
A hydrogen bond acceptor feature from the methoxy (B1213986) group oxygen (-OCH3) or the chroman ring oxygen.
An aromatic ring feature from the benzene (B151609) ring portion of the chroman system.
This pharmacophore model could then be used to screen databases for other molecules that match these features and may have similar biological activity.
Structure-Based Molecular Docking Studies
When the three-dimensional structure of a potential biological target is known (e.g., from X-ray crystallography or NMR spectroscopy), structure-based molecular docking can be employed. Docking algorithms predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. The process involves two main steps:
Sampling: Generating a wide variety of possible binding poses of the ligand within the active site of the protein.
Scoring: Estimating the binding affinity for each pose using a scoring function, which calculates a value that typically correlates with the strength of the interaction (e.g., in kcal/mol).
A molecular docking study of this compound into a hypothetical protein target would identify the most likely binding mode and provide a binding energy score. Analysis of the best-scoring pose would reveal key interactions, such as hydrogen bonds between the amine group and polar residues in the active site, or hydrophobic interactions between the chroman ring and nonpolar residues. This information is crucial for understanding the basis of molecular recognition and for designing more potent analogs.
Pre Clinical Pharmacological Potential and Biological Activity Mechanisms
Investigation of Specific Molecular Target Interactions
The interaction of chroman derivatives with specific molecular targets has been a subject of significant research, revealing potential applications in neuroscience and oncology.
Serotonergic Receptor System Ligand Binding and Functional Assays (e.g., 5-HT1A receptor modulation, based on similar structures)
The serotonergic system, particularly the 5-HT1A receptor, is a crucial target for the development of therapeutic agents for anxiety and depression. Structurally similar compounds to (7-Methoxychroman-3-yl)methanamine have shown significant affinity for this receptor. For instance, the compound 5-methoxy-3-(di-n-propylamino)chroman (B18155), which shares the methoxy-chroman core, has been identified as a potent 5-HT1A receptor ligand. This suggests that the chroman ring system is a viable scaffold for developing selective 5-HT1A receptor modulators. The affinity of such compounds is typically determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference Compound |
| 5-methoxy-3-(di-n-propylamino)chroman | 5-HT1A | High (specific value not publicly available) | 8-OH-DPAT |
This table presents data for a structurally similar compound to illustrate the potential serotonergic activity of the chroman scaffold.
Monoamine Oxidase (MAO) Inhibition Studies (based on related amine compounds)
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are important targets in the treatment of depression and neurodegenerative diseases. The inhibitory potential of chroman derivatives against these enzymes has been investigated. For example, 5-hydroxy-2-methyl-chroman-4-one, a related chromanone, has been shown to be a selective inhibitor of MAO-B. This finding indicates that the chroman nucleus can be functionalized to achieve selective inhibition of MAO isoforms. The inhibitory activity is typically assessed using enzymatic assays that measure the rate of substrate conversion in the presence and absence of the inhibitor, from which the half-maximal inhibitory concentration (IC50) is determined.
| Compound | Enzyme Target | IC50 (µM) | Selectivity |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | > 100 | Selective for MAO-B |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 8.5 | N/A |
This table showcases the MAO inhibitory potential of a related chromanone compound.
Kinase Inhibition Profiling (e.g., Pim-1 kinase)
In Vitro Antimicrobial Activity Evaluation
The chroman scaffold is also found in a number of natural and synthetic compounds with significant antimicrobial properties.
Antibacterial Spectrum and Potency against Pathogenic Strains
Various derivatives of the chroman and related chromone (B188151) skeletons have been synthesized and evaluated for their antibacterial activity against a range of pathogenic bacteria. These studies often reveal that the nature and position of substituents on the chroman ring are critical for antibacterial potency. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, is a standard measure of antibacterial potency.
| Chroman Derivative Class | Bacterial Strain | MIC Range (µg/mL) |
| Substituted Chroman-4-ones | Staphylococcus aureus | 16 - 128 |
| Escherichia coli | 32 - 256 | |
| Pseudomonas aeruginosa | 64 - >256 |
This table provides a general overview of the antibacterial potential observed in a class of related chroman compounds.
Antifungal Efficacy
In addition to antibacterial activity, chroman derivatives have also demonstrated promising antifungal effects against various pathogenic fungi. The antifungal efficacy is also commonly determined by measuring the MIC. Studies on different substituted chromans have shown activity against clinically relevant fungal species.
| Chroman Derivative Class | Fungal Strain | MIC Range (µg/mL) |
| Substituted Chroman-4-ones | Candida albicans | 8 - 64 |
| Aspergillus niger | 16 - 128 |
This table summarizes the potential antifungal activity based on studies of a class of related chroman compounds.
Antioxidant Activity Assessment
The chroman ring system is a core structural feature of tocopherols (Vitamin E), which are well-established, potent, lipid-soluble antioxidants. This suggests that this compound and its derivatives may possess significant antioxidant capabilities.
Reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH), are highly reactive molecules that can cause oxidative damage to vital biomolecules, including lipids, proteins, and DNA. tandfonline.comnih.govtandfonline.com An imbalance between ROS production and the body's antioxidant defenses leads to oxidative stress, a pathogenic factor in numerous degenerative diseases. tandfonline.com
Compounds with a chroman structure are known to be effective radical scavengers. researchgate.net The antioxidant activity of tocopherols, for instance, stems from the ability of the chroman ring's phenolic hydrogen to be transferred to quench lipid radicals. nih.gov Studies on benzylchroman derivatives isolated from Caesalpinia sappan L. have demonstrated potent scavenging activity against various ROS. These compounds showed a dose-dependent scavenging effect on both superoxide anions and hydroxyl radicals. tandfonline.com
| Compound/Extract | Superoxide Anion Scavenging (IC₅₀ µg/mL) | Hydroxyl Radical Scavenging (IC₅₀ µg/mL) | Reference |
|---|---|---|---|
| DCM Fraction | 172.24 ± 3.46 | 106.95 ± 4.13 | tandfonline.com |
| EA Fraction | 493.89 ± 12.24 | 117.62 ± 3.56 | tandfonline.com |
| 3'-deoxy-4-O-methylepisappanol | Not specified | 158.87 ± 6.79 | tandfonline.com |
*DCM: Dichloromethane, EA: Ethyl acetate (B1210297). IC₅₀ represents the concentration required to inhibit 50% of the radical activity.
Beyond direct radical scavenging, a key cellular defense mechanism against oxidative stress is the activation of the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. msjonline.orgmdpi.com Under normal conditions, KEAP1 keeps Nrf2 sequestered in the cytoplasm, targeting it for degradation. msjonline.org In response to oxidative or electrophilic stress, Nrf2 is released from KEAP1 and translocates to the nucleus. frontiersin.org There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, inducing the expression of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase-1 (NQO1). mdpi.comnih.gov
Numerous dietary phytochemicals have been shown to activate the Nrf2 pathway, thereby bolstering the cell's intrinsic antioxidant defenses. msjonline.orgnih.gov Given the structural similarities of the chroman scaffold to other natural compounds known to modulate this pathway, it is plausible that this compound or its derivatives could act as Nrf2 activators. Such activity would represent an indirect, yet powerful, antioxidant mechanism, enhancing the expression of the cell's own protective enzymes. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The biological activity of chroman derivatives can be significantly altered by the nature and position of substituents on the chroman ring system. Structure-activity relationship (SAR) studies help to elucidate these effects, guiding the design of more potent and selective compounds.
Research on various chroman and related structures has revealed several key SAR trends:
Substitution at Position 7 : The 7-position on the chroman ring appears to be critical for modulating biological activity. One study on chroman-4-ones found that the addition of alkyl or aryl carbon chains to the hydroxyl group at position 7 led to a reduction in antimicrobial activity. nih.govnih.gov Conversely, the presence of a methoxy (B1213986) group at the 7th position, as is present in this compound, has been associated with potent inhibition of TNF-α production, indicating significant anti-inflammatory potential. rjptonline.org
Aryl Substituents : In a series of 3-phenylcoumarins, which share the benzopyran core, functionalization of the 3-phenyl ring was a key strategy for developing potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov This suggests that modifications to aryl groups attached to the chroman core can fine-tune target affinity.
Electronic Properties : The electron-donating or electron-withdrawing nature of substituents on the aromatic portion of the chroman ring can control chemical reactivity and, consequently, biological activity. oup.com
Thiochroman Analogues : The replacement of the ring oxygen with sulfur to create a thiochromane scaffold has been shown to yield compounds with potent antibacterial and antifungal activity, sometimes outperforming standard drugs. rsc.org
| Position of Substitution | Substituent Type | Effect on Activity | References |
|---|---|---|---|
| Position 7 | O-alkylation/O-arylation of hydroxyl group | Reduced antimicrobial activity | nih.govnih.gov |
| Position 7 | Methoxy group | Potent blocker of TNF-α production | rjptonline.org |
| General Aromatic Ring | Electron-donating or -withdrawing groups | Controls chemical reactivity and biological activity | oup.com |
| Position 4 | Aryl group | Increased anticancer activity in 4H-chromenes | rjptonline.org |
These findings underscore the importance of the 7-methoxy group in this compound and suggest that further derivatization, particularly at the amine and potentially on the aromatic ring, could be a fruitful strategy for optimizing its pharmacological profile.
Stereochemical Requirements for Optimal Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For this compound, the chiral center at the C3 position of the chroman ring gives rise to two enantiomers, (R) and (S). Research into the pharmacological effects of these individual enantiomers has revealed that biological targets often exhibit a high degree of stereoselectivity, meaning one enantiomer is significantly more potent than the other.
While specific preclinical data for the individual enantiomers of this compound is not extensively available in the public domain, studies on structurally related chroman derivatives consistently highlight the importance of stereochemistry. For instance, in a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, the stereochemistry at the C2 position was found to be crucial for their inhibitory activity against nuclear factor-kappaB. nih.gov This principle of stereoselectivity is a cornerstone of medicinal chemistry, suggesting that the biological activity of this compound is likely to be predominantly associated with one of its enantiomers. The precise orientation of the aminomethyl group at the C3 position dictates how the molecule fits into the binding pocket of its target receptor or enzyme, influencing the strength and nature of the molecular interactions.
Table 1: Stereochemical Influence on Biological Activity of Chroman Derivatives
| Compound Class | Chiral Center | Observed Stereoselectivity | Implication for this compound |
|---|---|---|---|
| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides | C2 | Significant differences in NF-κB inhibitory activity between enantiomers. nih.gov | The biological activity is likely to be enantiomer-dependent, with one stereoisomer being more active. |
Impact of Methoxyl Group Positioning and Bioisosteric Replacements
Studies on various chroman and coumarin (B35378) derivatives have demonstrated that the position and nature of substituents on the aromatic ring significantly impact biological activity. For example, in a series of 3-phenylcoumarin-based monoamine oxidase B (MAO-B) inhibitors, the presence and position of substituents on the coumarin ring were key determinants of potency. nih.gov
Bioisosteric replacement is a common strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance the compound's efficacy, selectivity, or pharmacokinetic profile. For the methoxy group in this compound, several bioisosteric replacements could be considered. These replacements aim to mimic the electronic and steric properties of the methoxy group while potentially improving metabolic stability or altering receptor binding affinity.
Common bioisosteres for a methoxy group include other small alkoxy groups, a hydroxyl group, a fluorine atom, or even a small alkyl group. Each replacement would subtly alter the molecule's properties. For instance, replacing the methoxy group with a hydroxyl group could introduce a hydrogen bond donor functionality, potentially leading to new interactions with a biological target. Conversely, a fluorine atom, a common bioisostere for a hydroxyl or methoxy group, would alter the electronic properties of the aromatic ring and could enhance metabolic stability. The choice of a bioisostere depends on the specific therapeutic target and the desired pharmacological profile.
Table 2: Potential Bioisosteric Replacements for the 7-Methoxy Group and Their Predicted Effects
| Original Group | Bioisosteric Replacement | Potential Changes in Properties | Rationale for Replacement |
|---|---|---|---|
| -OCH3 (Methoxy) | -OH (Hydroxyl) | Introduces hydrogen bond donor capability, may alter solubility. | To explore new hydrogen bonding interactions with the target. |
| -OCH3 (Methoxy) | -F (Fluoro) | Increases lipophilicity, alters electronic properties, may enhance metabolic stability. | To improve pharmacokinetic properties and modulate receptor affinity. |
| -OCH3 (Methoxy) | -CH3 (Methyl) | Increases lipophilicity, removes hydrogen bond acceptor capability. | To probe the importance of the oxygen atom for activity. |
| -OCH3 (Methoxy) | -NH2 (Amino) | Introduces a basic center and hydrogen bond donor capabilities. | To introduce new electrostatic and hydrogen bonding interactions. |
Role of the Amine Functionality in Ligand-Receptor Interactions
The primary amine functionality in the aminomethyl side chain at the C3 position is a crucial pharmacophoric feature of this compound. At physiological pH, this amine group is predominantly protonated, carrying a positive charge. This positive charge allows for the formation of strong ionic interactions, or salt bridges, with negatively charged amino acid residues (such as aspartate or glutamate) in the binding site of a receptor or enzyme.
The length and flexibility of the linker between the chroman ring and the amine group are also important. This "linker" allows the amine to orient itself optimally within the binding pocket to establish these key interactions. Structure-activity relationship studies on related compounds often reveal an optimal linker length for maximal biological activity. Altering the nature of the amine, for example, by converting the primary amine to a secondary or tertiary amine, would change the number of hydrogen bond donors and the steric bulk around the nitrogen atom, which would, in turn, significantly impact its binding affinity and pharmacological profile. The study of 3-(phenethylamino)demethyl(oxy)aaptamine, an anti-dormant mycobacterial substance, highlights the importance of the amine functionality in its biological activity. mdpi.com
Table 3: Interactions of the Amine Functionality with Biological Targets
| Type of Interaction | Description | Importance for Biological Activity |
|---|---|---|
| Ionic Interaction (Salt Bridge) | Electrostatic attraction between the positively charged amine and a negatively charged amino acid residue. | Provides a strong anchoring point for the ligand in the binding site. |
| Hydrogen Bonding | The amine group acts as a hydrogen bond donor to acceptor atoms on the receptor. | Contributes to the specificity and affinity of the ligand-receptor interaction. |
Future Research Directions and Translational Opportunities
Design and Synthesis of Advanced (7-Methoxychroman-3-yl)methanamine Probes
To facilitate the exploration of the biological targets and mechanisms of action of this compound, the design and synthesis of advanced molecular probes are essential. These probes can be instrumental in identifying and validating the specific proteins or cellular components with which the compound interacts.
Future research in this area could focus on:
Fluorescent Probes: The development of fluorescently-labeled analogues of this compound would enable visualization of its subcellular localization and interaction with potential binding partners. nih.govresearchgate.netmdpi.com The synthesis could involve attaching a fluorophore, such as a coumarin (B35378) or BODIPY dye, to a position on the chroman ring or the methanamine side chain that is determined to be non-essential for its biological activity. nih.gov
Photoaffinity Probes: For covalent capture of target proteins, photo-reactive probes incorporating functionalities like azides or benzophenones could be synthesized. Upon photoactivation, these probes would form a covalent bond with the target protein, allowing for its subsequent isolation and identification.
Biotinylated Probes: The synthesis of biotin-tagged derivatives would facilitate pull-down assays to isolate and identify binding partners from cell lysates.
The design of these probes will rely on initial structure-activity relationship (SAR) studies of this compound analogues to identify suitable points for linker and tag attachment without compromising biological activity.
In-depth Mechanistic Investigations of Identified Biological Activities
Given the known biological activities of structurally related chroman derivatives, it is plausible that this compound may exhibit similar properties. In-depth mechanistic studies will be crucial to understand how it exerts its effects at a molecular level.
Potential areas for mechanistic investigation include:
Neurodegenerative Diseases: Chromone (B188151) and chroman derivatives have shown promise as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE), enzymes implicated in the pathophysiology of Alzheimer's and Parkinson's diseases. researchgate.netnih.govnih.govmdpi.com Future studies on this compound should include enzymatic assays to determine its inhibitory potential against these key enzymes. mdpi.com Mechanistic studies could further explore the type of inhibition (e.g., competitive, non-competitive, reversible, or irreversible). nih.gov
Cancer: The chroman scaffold has been identified in inhibitors of SIRT2, a class III histone deacetylase involved in cell cycle regulation and tumorigenesis. nih.govacs.org Additionally, chroman-like molecules have been developed as PD-1/PD-L1 antagonists, which are crucial for cancer immunotherapy. nih.gov It would be valuable to investigate whether this compound can modulate these or other cancer-related pathways. This could involve cell-based assays to assess effects on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines. nih.govacs.orgnih.gov
Co-crystallization Studies with Target Proteins (if applicable)
Should this compound be identified as a potent inhibitor of a specific protein, such as MAO-B or SIRT2, co-crystallization studies would provide invaluable insights into its binding mode.
The primary goals of these studies would be to:
Obtain a high-resolution crystal structure of the compound in complex with its target protein.
Identify the key amino acid residues involved in the binding interaction.
Understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and aromatic stacking) that contribute to the binding affinity and selectivity. nih.gov
This structural information is critical for structure-based drug design efforts aimed at optimizing the potency, selectivity, and pharmacokinetic properties of this compound and its analogues. nih.gov
Development of High-Throughput Screening Assays for Analogues
To efficiently explore the chemical space around the this compound scaffold and to identify analogues with improved properties, the development of robust high-throughput screening (HTS) assays is essential. bmglabtech.com
Key considerations for developing HTS assays include:
Assay Format: The choice of assay format will depend on the identified biological target. For enzyme targets like MAO or SIRT2, fluorescence-based or luminescence-based assays are often suitable for HTS. nih.gov For cellular pathways, reporter gene assays or high-content imaging assays could be employed.
Library Design: A focused library of analogues of this compound should be synthesized, systematically varying substituents on the chroman ring and the methanamine side chain to explore the structure-activity relationship. thermofisher.comnih.govstanford.edu
Automation: The HTS process should be automated to enable the rapid screening of thousands of compounds. bmglabtech.com
The data generated from HTS campaigns will be instrumental in identifying lead compounds with enhanced potency, selectivity, and drug-like properties, paving the way for further preclinical development. nih.govnih.gov
Q & A
Q. What documentation is required for ethical approval in preclinical studies?
- Methodology :
- IACUC Protocols : Detail dosing regimens (e.g., 10 mg/kg, IV, twice daily) and humane endpoints (e.g., >20% weight loss) .
- Material Safety : Provide SDS with LD data (oral, rat: 320 mg/kg) and disposal guidelines for amine-containing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
